Tropanserin
Overview
Description
Tropanserin is a chemical compound known for its potent and selective antagonistic activity on the 5-hydroxytryptamine 3 receptor. It was investigated in clinical trials during the 1980s for the treatment of migraines but was never marketed .
Mechanism of Action
Target of Action
Tropanserin, also known as MDL-72,422, is a drug that acts as a potent and selective antagonist of the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, playing a crucial role in the regulation of various neurological and biological processes.
Mode of Action
As a 5-HT3 receptor antagonist, this compound binds to these receptors and inhibits their activity . This inhibition prevents the action of serotonin, a neurotransmitter that can trigger various physiological responses, including those related to mood and perception.
Biochemical Analysis
Biochemical Properties
Tropanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It primarily acts as an antagonist to the 5-hydroxytryptamine 3 receptor, a type of serotonin receptor. This interaction inhibits the receptor’s activity, which can influence various physiological processes. This compound’s interaction with the 5-hydroxytryptamine 3 receptor is characterized by its high affinity and selectivity, making it a valuable tool in studying serotonin-related pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. By antagonizing the 5-hydroxytryptamine 3 receptor, it can modulate cell signaling pathways, particularly those involving serotonin. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound’s inhibition of the 5-hydroxytryptamine 3 receptor can reduce the excitatory effects of serotonin, potentially impacting neurotransmission and neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-hydroxytryptamine 3 receptor, preventing serotonin from activating the receptor. This inhibition can lead to a decrease in the downstream signaling pathways that are typically activated by serotonin. This compound’s high affinity for the 5-hydroxytryptamine 3 receptor ensures that it effectively competes with serotonin, thereby exerting its antagonistic effects. Additionally, this compound may influence other molecular targets, although its primary action is through the 5-hydroxytryptamine 3 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can diminish with prolonged exposure. This degradation can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound’s inhibitory effects on the 5-hydroxytryptamine 3 receptor can persist for several hours, but the compound may degrade over time, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the 5-hydroxytryptamine 3 receptor without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including disruptions in normal cellular function and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect this compound’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, impacting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes and interact with intracellular targets. Transporters and binding proteins may facilitate this compound’s movement within the body, influencing its localization and accumulation. The compound’s distribution is critical for its therapeutic effects, as it needs to reach specific receptors to exert its action .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in areas where the 5-hydroxytryptamine 3 receptor is abundant, such as neuronal synapses. This localization allows this compound to effectively inhibit serotonin signaling at these sites. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
Preparation Methods
Tropanserin can be synthesized through the reaction of tropine with 3,5-dimethylbenzoyl chloride . The reaction involves the formation of an ester linkage between the tropine and the benzoyl chloride, resulting in the final product, this compound. The reaction conditions typically require an inert atmosphere and a suitable solvent to facilitate the esterification process .
Chemical Reactions Analysis
Tropanserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can undergo substitution reactions, particularly at the benzoyl moiety, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Tropanserin is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: It is utilized in research to understand the role of 5-hydroxytryptamine 3 receptors in various biological processes.
Comparison with Similar Compounds
Tropanserin is unique among 5-hydroxytryptamine 3 receptor antagonists due to its specific chemical structure and selective activity. Similar compounds include:
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisetron
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles. This compound’s unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
Record name | Tropanyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85181-40-4 | |
Record name | Tropanserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropanyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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